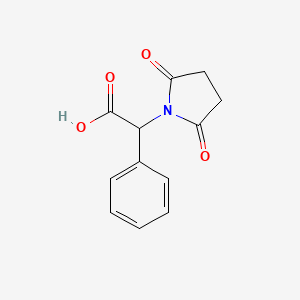

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a chemical compound that features a pyrrolidine-2,5-dione ring attached to a phenylacetic acid moiety

Métodos De Preparación

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid with a suitable pyrrolidine-2,5-dione derivative under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenylacetic acid and the pyrrolidine-2,5-dione. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Análisis De Reacciones Químicas

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

Overview

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid, also known as 2,5-Dioxopyrrolidin-1-YL 2-Phenylacetate, is a compound that has emerged as a significant player in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structure, comprising a pyrrolidine ring with two keto groups and a phenylacetate moiety, contributes to its diverse applications.

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Medicinal Chemistry

- Anticonvulsant Properties: Research indicates that this compound exhibits potent anticonvulsant activity. It has shown efficacy in various animal seizure models, including the maximal electroshock (MES) test and the pentylenetetrazole-induced seizures (PTZ) model. This activity is likely due to its ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels and modulation of sodium currents .

- Neuropathic Pain Management: The compound has also demonstrated significant antinociceptive properties, suggesting potential applications in treating neuropathic pain. In vivo studies have shown that it effectively reduces pain responses in models such as formalin-induced tonic pain and oxaliplatin-induced neuropathic pain .

Biochemical Research

- Enzyme Interaction Studies: The compound acts as an inhibitor for enzymes like acetylcholinesterase and butyrylcholinesterase. This inhibition is crucial for examining enzyme activity and understanding biochemical pathways related to neurotransmitter release and neuronal signaling.

- Cellular Mechanisms: It influences various cellular processes by modulating signaling pathways such as MAPK/ERK, affecting gene expression related to cell proliferation and differentiation. Additionally, it alters cellular metabolism by inhibiting critical metabolic enzymes .

Material Science

- Polymer Production: In industrial applications, this compound serves as a building block for synthesizing polymers with specific properties. Its chemical structure allows for modifications that can enhance material characteristics.

Case Study 1: Anticonvulsant Activity

In a study evaluating a series of hybrid pyrrolidine derivatives, this compound was identified as one of the most effective compounds against seizures. The study reported an effective dose (ED50) of approximately 23.7 mg/kg in the MES model, demonstrating its potential for further development in epilepsy treatments .

Case Study 2: Pain Management

Another investigation highlighted the compound's effectiveness in reducing pain responses in various animal models. The results indicated that it significantly alleviated pain in formalin-induced models compared to control groups, showcasing its potential therapeutic role in managing chronic pain conditions .

Mecanismo De Acción

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-2,5-dione ring can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparación Con Compuestos Similares

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid can be compared with similar compounds such as:

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: This compound has a similar pyrrolidine-2,5-dione ring but differs in its substituents, leading to different biological activities.

2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound features a cyano group and is used in the synthesis of various heterocyclic derivatives with potential biological activities.

Actividad Biológica

2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of neurology and pain management. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition disrupts neuronal signaling and neurotransmitter release, which can have significant implications for conditions such as epilepsy and chronic pain .

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME) :

- Absorption : The compound exhibits high metabolic stability when tested on human liver microsomes.

- Distribution : It localizes within specific cellular compartments, notably the cytoplasm and nucleus.

- Metabolism : The primary metabolic pathway involves ester hydrolysis, leading to the formation of phenylacetic acid and other metabolites.

- Excretion : The compound shows negligible hepatotoxicity and weak inhibition of cytochrome P450 isoforms CYP3A4 and CYP2D6 .

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit potent anticonvulsant activities. For instance, a study demonstrated that certain derivatives had effective doses (ED50) ranging from 22.4 mg/kg to 59.4 mg/kg in various seizure models . This suggests a promising potential for treating epilepsy.

Antinociceptive Effects

The compound has also been shown to possess antinociceptive properties. In animal models, it demonstrated efficacy in reducing pain responses in formalin-induced tonic pain tests and other pain models .

Case Studies

- Anticonvulsant Activity : A study involving hybrid compounds derived from this compound reported significant anticonvulsant effects in mouse models. The lead compound showed an ED50 value of 23.7 mg/kg in the maximal electroshock (MES) test .

- Cytotoxicity Studies : In vitro studies assessing cytotoxicity on L929 cells indicated varying effects based on concentration. At higher concentrations (200 µM), some derivatives exhibited toxic effects while others increased cell viability at lower doses (e.g., 12 µM) .

Table 1: Anticonvulsant Activity of Derivatives

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 22 | 23.7 | MES |

| Compound 22 | 22.4 | 6 Hz (32 mA) |

| Compound 22 | 59.4 | Pentylenetetrazole |

Table 2: Cytotoxicity Results on L929 Cells

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 92 |

| 50 | 74 | 67 |

| 12 | 109 | 121 |

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-9-6-7-10(15)13(9)11(12(16)17)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNFHSYPFLOBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.